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Compound of Interest

Compound Name: ((Benzyloxy)methyl)boronic acid

Cat. No.: B12838956

Get Quote

Executive Summary
In the landscape of modern medicinal chemistry and complex organic synthesis, organoboron

compounds are indispensable. ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6)[1]

emerges as a highly specialized building block, functioning as a sterically and electronically

stabilized equivalent of hydroxymethylboronic acid.

Free hydroxymethylboronic acids are notoriously difficult to handle due to their propensity to

form oligomeric anhydrides or undergo rapid protodeboronation. By masking the hydroxyl

group with a robust benzyl ether, ((benzyloxy)methyl)boronic acid can be easily isolated,

stored, and deployed in transition-metal-catalyzed cross-couplings or utilized as an electrophilic

warhead in [2]. This whitepaper dissects its physicochemical profile, mechanistic applications,

and provides field-proven, self-validating protocols for its utilization.

Physicochemical Profiling & Structural Analysis
Understanding the physical and structural boundaries of ((benzyloxy)methyl)boronic acid is

critical for designing reaction conditions that prevent premature degradation (such as
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deboronation).

Property Specification / Value

IUPAC Name ((Benzyloxy)methyl)boronic acid

CAS Number 1675239-01-6[1][3]

Molecular Formula C₈H₁₁BO₃[3]

Molecular Weight 165.98 g/mol [3]

Structural Features
sp²-hybridized electrophilic boron center;

lipophilic benzyl ether protecting group.

Reactivity Profile

Stable under mild basic conditions; susceptible

to oxidative cleavage (e.g., H₂O₂, NaBO₃) and

strong Lewis acids.

Structural Causality: The benzyl group serves a dual purpose. Synthetically, it prevents

unwanted β-hydride elimination and side-reactions during cross-coupling. Biologically, when

incorporated into inhibitor scaffolds, the aromatic ring provides essential hydrophobic

interactions within the active site pockets of target enzymes[4].

Mechanistic Applications in Synthesis & Drug
Design
Boronic Acid Transition State Inhibitors (BATSIs)
One of the most profound applications of boronic acid derivatives is their role in combating

antimicrobial resistance. Serine β-lactamases (such as KPC-2, SHV-1, and BlaC) hydrolyze β-

lactam antibiotics, rendering them ineffective[2][4]. BATSIs act as competitive, reversible

covalent inhibitors[4][5].

The boron atom in ((benzyloxy)methyl)boronic acid is electron-deficient. When it enters the

enzyme's active site, it undergoes nucleophilic attack by the catalytic serine hydroxyl group.

This transforms the planar sp² boron into a stable, sp³-hybridized tetrahedral adduct that

perfectly mimics the high-energy transition state of β-lactam hydrolysis[2][6].
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Mechanism of Boronic Acid Transition State Inhibitors (BATSIs) in Serine β-Lactamases.

Suzuki-Miyaura Cross-Coupling
In synthetic workflows, this compound is a premier reagent for introducing a benzyloxymethyl

moiety onto aryl or heteroaryl scaffolds via . The coupling cycle relies on the activation of the

boronic acid by a base to form a negatively charged, highly nucleophilic boronate complex,

which then undergoes transmetalation with the palladium center.
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Catalytic Cycle of Suzuki-Miyaura Cross-Coupling using Organoboron Reagents.

Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-

validating systems. Every critical action is paired with its underlying causality and an In-Process

Control (IPC) step.
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Protocol 1: Palladium-Catalyzed Suzuki-Miyaura
Homologation
Objective: Couple ((benzyloxy)methyl)boronic acid with an aryl bromide to yield a benzyl-

protected aryl-methanol derivative.

Reaction Assembly:

Step: In an oven-dried Schlenk flask, combine Aryl Bromide (1.0 eq),

((benzyloxy)methyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

Causality: A slight excess of the boronic acid compensates for potential

protodeboronation. K₂CO₃ is chosen as a mild, inorganic base to quaternize the boron

atom, converting it from a neutral sp² species to a nucleophilic sp³ boronate complex

essential for the transmetalation step.

Catalyst Addition & Degassing:

Step: Add Pd(dppf)Cl₂ (0.05 eq) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1

v/v). Purge with N₂ for 10 minutes.

Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-

geometry on the palladium intermediate, which drastically accelerates the final reductive

elimination step. The biphasic solvent ensures the solubility of both the organic substrates

and the inorganic base. Oxygen must be excluded to prevent the oxidative homocoupling

of the boronic acid.

Execution & Self-Validation:

Step: Heat the mixture to 80°C for 6 hours.

Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The starting aryl bromide (UV active)

should disappear, replaced by a new, more polar spot (due to the ether oxygen). Confirm

via LC-MS (ESI+); look for the

adduct of the coupled product. Do not proceed to workup until the mass is confirmed.
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Protocol 2: Debenzylation via Hydrogenolysis
Objective: Remove the benzyl protecting group to reveal the free hydroxymethyl moiety.

Reaction Assembly:

Step: Dissolve the coupled product in anhydrous Methanol. Add 10% Pd/C (0.1 eq by

weight).

Causality: Methanol is a highly polar, protic solvent that stabilizes the resulting alcohol and

facilitates hydrogen transfer at the catalyst surface. We explicitly avoid Lewis acids (like

BBr₃) for deprotection, as they would aggressively cleave the sensitive C-B bond.

Hydrogenation:

Step: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at

room temperature for 4 hours.

Causality: The heterogeneous Pd/C catalyst under a mild H₂ atmosphere selectively

cleaves the benzylic C-O bond without reducing the aromatic rings or affecting the boron

center.

Execution & Self-Validation:

Step: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Validation (IPC): Visual validation is immediate—the black suspension becomes a clear,

colorless filtrate. For structural validation, perform ¹H-NMR (in DMSO-d₆). The reaction is

successful if the benzylic -CH₂- protons (typically around 4.5 ppm) and the five aromatic

protons of the benzyl group (~7.3 ppm) have completely disappeared, and a new hydroxyl

proton signal emerges.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12838956?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12838956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

